N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide
CAS No.:
Cat. No.: VC16371331
Molecular Formula: C18H19FN2O4S3
Molecular Weight: 442.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19FN2O4S3 |
|---|---|
| Molecular Weight | 442.6 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-methylpropanamide |
| Standard InChI | InChI=1S/C18H19FN2O4S3/c1-20(13-7-9-28(24,25)11-13)16(22)6-8-21-17(23)15(27-18(21)26)10-12-4-2-3-5-14(12)19/h2-5,10,13H,6-9,11H2,1H3/b15-10- |
| Standard InChI Key | HWCWPIHXOTVAST-GDNBJRDFSA-N |
| Isomeric SMILES | CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=S |
| Canonical SMILES | CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S |
Introduction
Synthesis
The synthesis of compounds like this typically involves multi-step organic reactions designed to introduce the functional groups systematically. While specific synthesis details for this compound were not provided in the sources, similar compounds are often synthesized using:
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Formation of the Thiazolidinone Core:
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The thiazolidinone ring is synthesized by reacting thiourea derivatives with α-halocarbonyl compounds under controlled conditions.
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Introduction of the Fluorobenzylidene Group:
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A Knoevenagel condensation reaction is employed to attach the fluorobenzylidene moiety to the thiazolidinone ring.
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Attachment of the Sulfone Group:
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The sulfone group is introduced via oxidation of a thiol or sulfide precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
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Final Coupling Reactions:
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The N-methylpropanamide side chain is added through amidation reactions using appropriate amines and acid derivatives.
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Molecular Docking Studies
Although specific docking results for this compound were not available in the sources, similar compounds have been evaluated for their binding affinities to enzymes like LOX or kinases using computational methods.
Key Functional Groups
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Thiazolidinone Ring:
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Provides rigidity to the molecule and contributes to biological activity.
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Fluorobenzylidene Substituent:
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Enhances lipophilicity and may improve binding interactions with hydrophobic pockets in target proteins.
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Sulfone Group:
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Increases water solubility and metabolic stability.
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Challenges
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Limited experimental data on pharmacokinetics and toxicity.
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Need for further validation through in vitro and in vivo studies.
Future Directions
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Optimization of the molecular structure to enhance potency and selectivity.
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Evaluation as a lead compound for anti-inflammatory or anticancer drug development.
This compound represents an exciting avenue for research due to its multifunctional groups and potential pharmacological applications. Further studies are required to fully understand its therapeutic potential and develop it into a viable pharmaceutical agent.
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